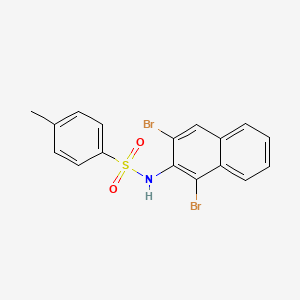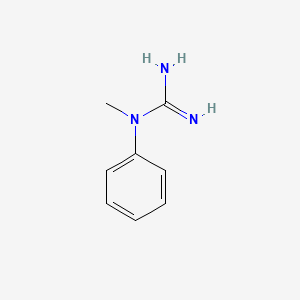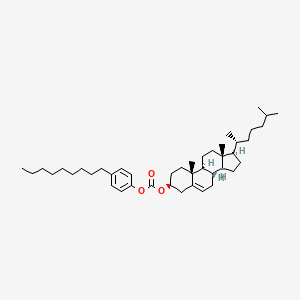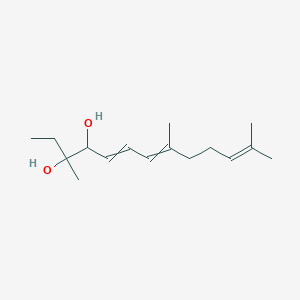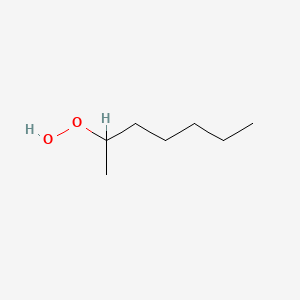
Hydroperoxide, 1-methylhexyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroperoxide, 1-methylhexyl is an organic compound with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.2007 g/mol . It is a type of hydroperoxide, which contains the hydroperoxy functional group (−OOH). This compound is also known by its IUPAC name, 1-methylhexyl hydroperoxide .
準備方法
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methylhexyl can be synthesized through the autoxidation of hydrocarbons. This process involves the direct reaction of oxygen (O₂) with a hydrocarbon, typically under controlled temperature and pressure conditions . The reaction is initiated by the abstraction of a hydrogen atom from a relatively weak C-H bond, leading to the formation of the hydroperoxide.
Industrial Production Methods
In industrial settings, hydroperoxides are often produced via the peroxidation of hydrocarbons. For example, the hydroperoxide process for the production of propylene oxide involves the peroxidation of ethylbenzene to ethylbenzene hydroperoxide, which then reacts with propylene to produce propylene oxide and alcohol .
化学反応の分析
Types of Reactions
Hydroperoxide, 1-methylhexyl undergoes several types of chemical reactions, including:
Oxidation: Hydroperoxides can be oxidized to form various products, such as alcohols and ketones.
Reduction: Hydroperoxides can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Substitution: Hydroperoxides can participate in substitution reactions, where the hydroperoxy group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium (IV) oxide and organoselenium compounds.
Reduction: Lithium aluminium hydride is a common reducing agent used to convert hydroperoxides to alcohols.
Substitution: Various catalysts and reagents can be used to facilitate substitution reactions involving hydroperoxides.
Major Products
科学的研究の応用
Hydroperoxide, 1-methylhexyl has several scientific research applications, including:
作用機序
The mechanism of action of hydroperoxide, 1-methylhexyl involves the formation of reactive oxygen species (ROS) through the cleavage of the O-O bond. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage . The pathways involved in these reactions include the activation of signaling cascades and the modulation of gene expression .
類似化合物との比較
Hydroperoxide, 1-methylhexyl can be compared with other hydroperoxides, such as:
tert-Butyl hydroperoxide: Used in the production of propylene oxide and as a reagent in organic synthesis.
Cumene hydroperoxide: Used in the production of phenol and acetone through the Hock process.
Methyl hydroperoxide: Used in various oxidation reactions and as a reagent in organic synthesis.
This compound is unique due to its specific molecular structure and reactivity, which make it suitable for certain applications in organic synthesis and industrial processes .
特性
CAS番号 |
762-46-9 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC名 |
2-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-6-7(2)9-8/h7-8H,3-6H2,1-2H3 |
InChIキー |
FWELUXZVATZEMI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



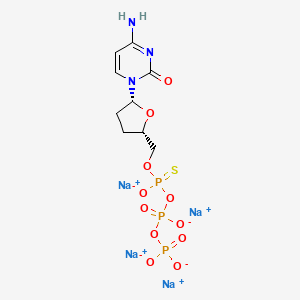
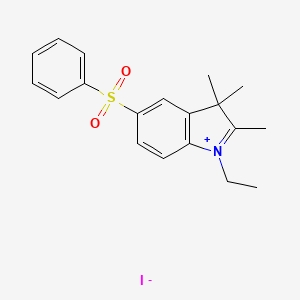
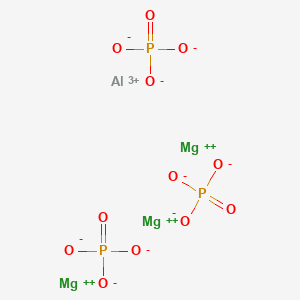
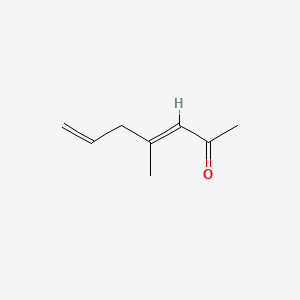
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
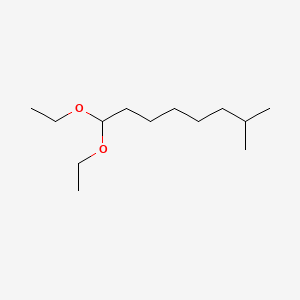
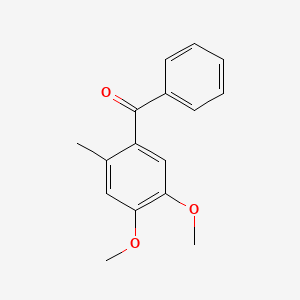
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
